molecular formula C15H26O2Si3 B106789 1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane CAS No. 17902-95-3

1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane

Cat. No. B106789
CAS RN: 17902-95-3
M. Wt: 322.62 g/mol
InChI Key: VTXMEXQKYKOHEN-UHFFFAOYSA-N
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Description

The compound "1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane" is a type of organosilicon compound that is part of a broader class of compounds known as siloxanes. These compounds are characterized by the presence of silicon-oxygen bonds and can be modified with various organic groups to achieve different properties. The papers provided discuss several related compounds and their synthesis, properties, and applications, which can help us understand the context and significance of the compound .

Synthesis Analysis

The synthesis of related organosilicon compounds often involves hydrosilylation reactions, as seen in the preparation of optically active bifunctional disiloxanes . These reactions typically use a platinum catalyst to add silicon-hydrogen bonds across unsaturated organic compounds. Another approach to synthesizing siloxane-based compounds is through ring-opening polymerization, which can be initiated by nucleophiles such as butyllithium . The synthesis of cyclic silicon compounds can also be achieved by intramolecular hydrosilylation, yielding high yields and regioselectivity . Additionally, equilibration reactions have been used to prepare specific trisiloxane compounds with high overall yields .

Molecular Structure Analysis

The molecular structure of siloxane compounds can be quite complex, with the possibility of various stereoisomers . X-ray crystallography is a common technique used to determine the structures of these compounds, as it can provide detailed information about the arrangement of atoms within a molecule . The molecular structure can significantly influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Siloxane compounds can participate in a variety of chemical reactions. For example, the hydrosilylation reaction is not only useful for synthesis but also for further functionalization of siloxane polymers . The presence of reactive Si-H groups in some polysiloxanes allows for subsequent chemical modifications . Additionally, the photochemistry of silane and disilane compounds can lead to the formation of reactive intermediates such as silaallenes, which can be trapped by nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For instance, the introduction of optically active groups can lead to the formation of polymers with specific optical properties . The microstructure of polysiloxanes, determined by NMR spectroscopy, can affect their physical properties, such as molecular weight distribution and thermal behavior . The flexibility of the siloxane backbone and the nature of the substituents can also influence the properties of the material, such as its liquid-crystalline behavior .

Scientific Research Applications

High-Temperature Gas Chromatography

1,5-bis-(m-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane, a related compound, is used as a stationary phase in high-temperature gas chromatography. This enables the separation of complex mixtures like high-boiling silanes and polynuclear aromatic hydrocarbons, demonstrating its utility in analytical chemistry (Komers & Černý, 1981).

Synthesis and Conversion Reactions

The compound is involved in various synthesis and conversion reactions. These include interactions with diazomethane and phenyl azide, forming derivatives that decompose under heat to yield allyl derivatives. Its reaction with 1,3-butadiene leads to cyclohexenyl derivatives, showcasing its versatility in organic synthesis (Andrianov, Sidorov, & Khananashvili, 1965).

Hyperbranched Polysiloxysilane Synthesis

It is used in the synthesis of hyperbranched polysiloxysilane (HBPS) with terminal vinyl groups. This synthesis involves self-condensation reactions and catalyzed hydrosilylation, leading to materials with significant thermal stability and unique molecular properties (Yokomachi, Seino, Grunzinger, Hayakawa, & Kakimoto, 2008).

Optically Active Polymer Synthesis

The synthesis of optically active bifunctional disiloxanes involves using this compound. These synthesized polymers are optically pure and show high stereoregularity, important for applications in materials science and nanotechnology (Li & Kawakami, 1998).

Oligomerization of Hydrosiloxanes

In the presence of tris(pentafluorophenyl)borane, it catalyzes the oligomerization reactions of hydrosiloxanes. This reaction leads to the formation of linear and cyclic siloxanes, demonstrating its role in the synthesis of silicon-based polymers (Chojnowski, Fortuniak, Kurjata, R. and, & Cella, 2006).

Cross-linking in Polysiloxanes

It's used for cross-linking linear polysiloxanes, which are important for creating preceramic materials. This process, monitored via spectroscopy, is crucial for understanding the polymerization and cross-linking of silicon-containing polymers (Nyczyk, Paluszkiewicz, Hasik, Cypryk, & Pospiech, 2012).

Direct Peroxygenation Method

It plays a role in the direct peroxygenation of olefinic compounds, a method critical in organic synthesis for introducing oxygen into organic molecules (Isayama, 1990).

Photolysis Studies

Photolysis studies of related silane compounds demonstrate the compound's utility in understanding reaction mechanisms and the behavior of silicon-containing compounds under light exposure (Okinoshima & Weber, 1978).

Safety And Hazards

The safety information available indicates that 1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane is potentially harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

properties

IUPAC Name

bis[[ethenyl(dimethyl)silyl]oxy]-methyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2Si3/c1-8-18(3,4)16-20(7,17-19(5,6)9-2)15-13-11-10-12-14-15/h8-14H,1-2H2,3-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXMEXQKYKOHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

156206-81-4
Record name Poly[oxy(methylphenylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156206-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70170764
Record name 1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane

CAS RN

17902-95-3
Record name 1,5-Diethenyl-1,1,3,5,5-pentamethyl-3-phenyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17902-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,5,5-pentamethyl-3-phenyl-1,5-divinyltrisiloxane
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